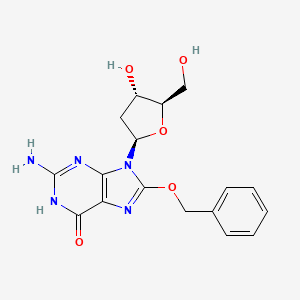

8-Benzyloxy-2'-deoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

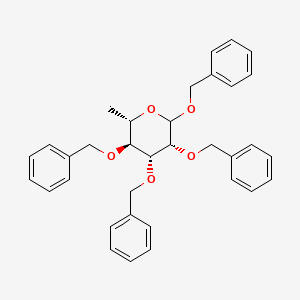

The synthesis of 8-Benzyloxy-2'-deoxyguanosine involves starting from 8-bromo-2'-deoxyguanosine and the sodium salt of benzyl alcohol, leading to the intermediate 8-benzyloxy-2'-deoxyguanosine. The synthesis process entails a series of reactions, including bromination of 2'-deoxyguanosine and treatment with benzyl alcohol, to achieve the desired product. This process highlights the chemical modifications necessary to introduce the benzyloxy group into the deoxyguanosine molecule (Hermanns et al., 1994).

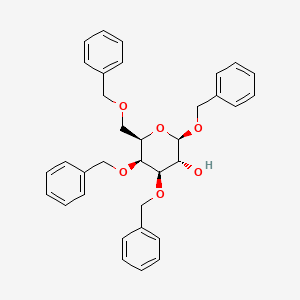

Molecular Structure Analysis

The molecular structure of 8-Benzyloxy-2'-deoxyguanosine is characterized by the presence of a benzyloxy group attached to the 8-position of the deoxyguanosine molecule. This modification can influence the molecule's self-assembling properties and its ability to form stable structures, such as G-quadruplexes, by enhancing noncovalent interactions like hydrogen bonds and pi-stacking (Gubala et al., 2004).

Chemical Reactions and Properties

The chemical reactions and properties of 8-Benzyloxy-2'-deoxyguanosine include its ability to participate in various biochemical processes, influenced by the benzyloxy modification. For instance, modifications at the 8-position of deoxyguanosine can impact the molecule's reactivity and interaction with other biological molecules, potentially affecting DNA replication and repair mechanisms. The synthesis of N2-alkyl-8-oxo-7,8-dihydro-2'-deoxyguanosine derivatives, which include benzyloxy modifications, demonstrates the versatility of this molecule in chemical modifications and the study of DNA interactions (Kannan & Burrows, 2011).

Physical Properties Analysis

The physical properties of 8-Benzyloxy-2'-deoxyguanosine, such as solubility, melting point, and stability, are crucial for its applications in research and development. The presence of the benzyloxy group can affect these properties, influencing the molecule's behavior in different environments and its suitability for various experimental conditions.

Chemical Properties Analysis

The chemical properties of 8-Benzyloxy-2'-deoxyguanosine, including its reactivity, interaction with nucleophiles and electrophiles, and participation in enzymatic processes, are central to understanding its role and potential applications in biochemistry and molecular biology. The modified nucleoside's ability to form stable G-quadruplex structures highlights its significance in studying nucleic acid folding and function (Gubala et al., 2004).

Scientific Research Applications

Synthesis and Application as an Internal Standard : 8-Benzyloxy-2'-deoxyguanosine was used as an intermediate in the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine, serving as an internal standard for the determination of 8-hydroxy-2′-deoxyguanosine by GC-MS (Hermanns et al., 1994).

In Vitro DNA Adduct Formation Studies : Research has been conducted on the formation of DNA adducts like 8-hydroxy-2’-deoxyguanosine (8-OHdG) due to exposure to various compounds, including Benzo[a]pyrene, under different experimental conditions (Budiawan et al., 2018).

Selective Detection in DNA : A non-natural nucleoside analogue, Adenosine-1,3-diazaphenoxazine (Adap) derivative, was synthesized for selective recognition of 8-oxo-dG in DNA, demonstrating its utility in genomic research (Taniguchi et al., 2011).

Development of Electrochemical Sensors : Novel sensors have been developed for detecting 8-hydroxy-2'-deoxyguanosine, a biomarker of oxidative DNA damage. These sensors utilize various materials like multi-walled carbon nanotubes and single-stranded DNA functionalized graphene (Guo et al., 2016; Jia et al., 2015).

Role as a Biomarker in Cancer Detection : 8-hydroxy-2’-deoxyguanosine (8-OHdG) adduct formation has been studied as a biomarker for early cancer detection in humans, particularly in understanding the effects of exposure to xenobiotics like Benzo[a]pyrene and Ni(II) compounds (Farozy et al., 2019).

Quantification in Urinary Analysis : A high-throughput and sensitive methodology was developed for the quantification of urinary 8-hydroxy-2'-deoxyguanosine, emphasizing its role as a biomarker for oxidative DNA damage (Lin et al., 2004).

Potential in Leukemia Cell Treatment : Research on 8-substituted guanosine and 2'-deoxyguanosine derivatives, including 8-substituted-N(CH3)2, -NHCH3, -NH2, -OH, and -SO2CH3, has shown potential in inducing the differentiation of Friend murine erythroleukemia cells in culture (Lin et al., 1985).

Role as Signal Molecule and Potential Pharmaceutical Agent : 8-oxo-2'-deoxyguanosine (8-oxo-dG) has been studied not only as a biomarker of oxidative damage but also as a signal molecule activating cell resistance to stress and DNA repair, suggesting its potential as a pharmaceutical agent (Marmiy & Esipov, 2018).

Analysis in Urine Using HPLC : A methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection was established, highlighting the compound's role as a biomarker of oxidative DNA damage (Martinis & Bianchi, 2002).

Mechanism of Action

Target of Action

The primary target of 8-Benzyloxy-2’-deoxyguanosine is the guanine base in nucleic acids, specifically DNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). Guanine is susceptible to oxidation, and 8-Benzyloxy-2’-deoxyguanosine is a derivative of 8-oxo-7,8-dihydroguanine (8-oxoG), an oxidized form of guanine .

Mode of Action

8-Benzyloxy-2’-deoxyguanosine interacts with its targets by introducing an oxidative modification. The compound is involved in the formation of 8-oxo-7,8-dihydroguanine (8-oxoG) and its nucleoside 8-oxo-2’-deoxyguanosine (8-oxodG), which are considered major biomarkers of oxidative stress . These modifications can lead to changes in the structure and function of the DNA molecule, potentially causing mutations and other genetic alterations .

Biochemical Pathways

The formation of 8-oxoG and 8-oxodG is a result of oxidative stress, which can be caused by various factors such as ionizing radiation, inflammation, and metabolic processes . These modified bases are recognized and excised by DNA repair enzymes, specifically the base excision repair (BER) pathway .

Pharmacokinetics

The compound is soluble in dmf, dmso, and methanol , suggesting that it may have good bioavailability. Its molecular weight is 373.36 , which is within the range typically associated with good absorption and distribution in the body.

Result of Action

The presence of 8-oxoG and 8-oxodG in DNA can lead to G > T (C > A) transversion mutations, which can contribute to carcinogenesis and other diseases . These modifications can also serve as a defense mechanism against further oxidative damage, as they can preferentially react with reactive oxygen species (ros), thereby protecting unmodified dna .

Action Environment

Environmental factors such as exposure to ionizing radiation or certain chemicals can increase the production of ROS, leading to oxidative stress and the formation of 8-oxoG and 8-oxodG . Additionally, endogenous factors such as cellular metabolism and inflammation can also contribute to oxidative stress . The action, efficacy, and stability of 8-Benzyloxy-2’-deoxyguanosine can therefore be influenced by both external and internal environmental conditions.

properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEUNRVTNJBDJN-QJPTWQEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyloxy-2'-deoxyguanosine | |

Q & A

Q1: What is the role of 8-Benzyloxy-2'-deoxyguanosine in the synthesis of 8-Hydroxy-2'-deoxyguanosine?

A: 8-Benzyloxy-2'-deoxyguanosine serves as a crucial intermediate in the multi-step synthesis of 8-Hydroxy-2'-deoxyguanosine (oh8dG) []. The synthesis begins with the bromination of 2'-deoxyguanosine (dG) at the C-8 position, yielding 8-bromo-2'-deoxyguanosine (8-Br-dG). This intermediate is then reacted with the sodium salt of benzyl alcohol to produce 8-benzyloxy-2'-deoxyguanosine (8-benzyloxy-dG). Finally, a hydrogenation reaction is performed on 8-benzyloxy-dG, removing the benzyl protecting group and yielding the desired product, oh8dG [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)